molecular formula C6H6BrNO2S B1198654 4-Bromobenzenesulfonamide CAS No. 701-34-8

4-Bromobenzenesulfonamide

Cat. No.: B1198654
CAS No.: 701-34-8
M. Wt: 236.09 g/mol
InChI Key: STYQHICBPYRHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzenesulfonamide is an organic compound with the molecular formula C6H6BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as a reagent in organic synthesis .

Scientific Research Applications

4-Bromobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its role in developing new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

4-Bromobenzenesulfonamide is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, and not to breathe dust . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 4-Bromobenzenesulfonamide are not detailed in the search results, its use in the synthesis of various compounds suggests potential applications in chemical synthesis and drug development .

Mechanism of Action

Target of Action

4-Bromobenzenesulfonamide is a metabolite of ebrotidine , a new H2-receptor antagonist . The primary target of this compound is the H2 receptor, which plays a crucial role in the regulation of gastric acid secretion.

Mode of Action

As a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA), sulfonamides like this compound inhibit the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By binding to the H2 receptor, it prevents the action of histamine, thereby reducing the production of stomach acid.

Biochemical Pathways

The compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting this pathway, it prevents the production of essential components for bacterial growth and replication, leading to the bacteriostatic effect.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth by preventing the synthesis of folic acid . This leads to a decrease in the production of DNA and proteins necessary for bacterial survival and replication.

Biochemical Analysis

Biochemical Properties

4-Bromobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of cobalt(III) complexes of N,R-sulfonyldithiocarbimate anion . Additionally, it is involved in the synthesis of substituted-phenylethynylbenzenesulfonamides, which have shown inhibitory effects against carbonic anhydrase IX (CA IX) and carbonic anhydrase II (CA II) . These interactions highlight the compound’s potential in enzyme inhibition and its role in biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown significant inhibitory effects against breast cancer cell lines, such as MDA-MB-231 and MCF-7, indicating its potential as an antiproliferative agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to carbonic anhydrase IX and II, inhibiting their activity . This inhibition affects the enzyme’s ability to regulate pH levels within cells, leading to alterations in cellular processes. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound can induce apoptosis in cancer cells, with significant increases in annexin V-FITC percent observed over time . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown inhibitory effects on enzyme activity and cellular proliferation . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX and II, influencing metabolic flux and metabolite levels . The compound’s role as a metabolite of ebrotidine further highlights its involvement in metabolic processes . Understanding these pathways is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and interactions with other biomolecules, further influencing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azidobenzenesulfonamide .

Comparison with Similar Compounds

  • 4-Methoxybenzenesulfonamide
  • 4-Trifluoromethylbenzenesulfonamide
  • 4-Cyanobenzenesulfonamide

Comparison: 4-Bromobenzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the bromine atom can participate in specific substitution reactions that other substituents may not undergo. Additionally, the compound’s biological activity may differ based on the nature of the substituent on the benzene ring .

Properties

IUPAC Name

4-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYQHICBPYRHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220373
Record name 4-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-34-8
Record name 4-Bromobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromobenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The optically pure resin-bound secondary amine resin (from C) was swelled in DCM (200 mL). To the suspension was added pyridine (3.19 g) and then 4-bromophenylsulfonyl chloride (5.1 g, 20.0 millimole). The suspension was shaken overnight. The resin was filtered and washed with 3 portions of DCM, 3 portions of methanol, 3 portions of DCM, and 3 portions of methanol. The resin was dried in vacuo overnight.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol), methanol/ammonia solution (5 mL, excess), and methanol (5 mL) were mixed together in a 25 mL-single neck flask and stirred overnight under a nitrogen atmosphere. In the morning, the reaction was concentrated under reduced vacuum to yield intermediate title compound (1.13 g, 100%) as a white solid. This material was used without further purification. Ion spray M.S. 235.9 (M*).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Bromobenzenesulfonamide
Reactant of Route 4
4-Bromobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromobenzenesulfonamide
Reactant of Route 6
4-Bromobenzenesulfonamide
Customer
Q & A

Q1: What are the key structural features of 4-Bromobenzenesulfonamide?

A: this compound is an organobromine compound with the molecular formula C6H6BrNO2S and a molecular weight of 250.11 g/mol []. Its structure consists of a benzene ring substituted with a bromine atom at the para position and a sulfonamide group (-SO2NH2) attached directly to the ring.

Q2: How is this compound detected and characterized in biological samples?

A: Researchers utilized High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) to identify and quantify this compound in human urine samples. This technique allowed for the separation and detection of the compound alongside its metabolites, including ebrotidine and its S-oxidized forms [].

Q3: Has this compound been found as a metabolite of any pharmaceuticals?

A: Yes, this compound has been identified as a metabolite of ebrotidine, a H2-receptor antagonist with gastric mucosal protective properties [, ]. Studies have confirmed its presence in human urine after ebrotidine administration.

Q4: What types of chemical reactions can this compound participate in?

A: The bromine atom in this compound allows for further derivatization. This compound can act as a building block for more complex molecules. For example, it serves as a precursor for synthesizing various N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides, investigated as potential therapeutic agents for Alzheimer's disease [].

Q5: Are there any crystallographic studies available for this compound derivatives?

A: Yes, the crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate, a derivative of this compound, has been reported []. This information helps understand the spatial arrangement of atoms within the molecule and its potential interactions with other molecules.

Q6: Is there any research investigating the metabolic fate of compounds similar to this compound?

A: Researchers have studied the metabolism of N-alkyl-4-bromobenzenesulfonamides in mice to understand their metabolic pathways and potential correlations with anticonvulsant activity []. This research sheds light on how the body processes these compounds and their potential pharmacological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.